molecular formula C11H15FN2O B2674176 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine CAS No. 1872485-83-0

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine

Cat. No.: B2674176
CAS No.: 1872485-83-0
M. Wt: 210.252
InChI Key: NXRZJDZFJRRYPW-UHFFFAOYSA-N
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Description

3-Fluoro-N-(oxepan-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 3-position and an oxepan-4-yl group (a seven-membered oxygen-containing ring) attached via the pyridin-2-amine nitrogen. For instance, 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine (a six-membered oxane analog) has a molecular formula of C₁₁H₁₅FN₂O, SMILES N(c1c(F)cccn1)CC2CCOCC2, and a molecular weight of 210.25 g/mol . The substitution of oxepane (vs. oxane) introduces increased steric bulk and lipophilicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-4-1-6-13-11(10)14-9-3-2-7-15-8-5-9/h1,4,6,9H,2-3,5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZJDZFJRRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine typically involves the following steps:

Chemical Reactions Analysis

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring plays a crucial role in its binding affinity and selectivity towards target proteins. The oxepane ring contributes to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-Fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine

  • Structure : Features a six-membered oxane (tetrahydropyran) ring instead of oxepane.
  • Properties : Molecular weight = 210.25 g/mol; higher rigidity and slightly lower lipophilicity (log P ~1.8 estimated) compared to the oxepane analog .
  • Significance : Demonstrates how ring size impacts conformational flexibility and solubility.

3-Fluoro-N-(2-methoxyethyl)pyridin-2-amine

  • Structure : Replaces the oxepane group with a linear methoxyethyl chain.
  • Properties : Lower molecular weight (184.21 g/mol) and reduced steric hindrance, likely enhancing aqueous solubility but decreasing membrane permeability .
  • Synthesis : Prepared via alkylation of pyridin-2-amine intermediates, as seen in analogous Buchwald-Hartwig amination protocols .

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

  • Structure : Incorporates a piperazine ring instead of oxepane.
  • Molecular weight = 221.3 g/mol (LCMS data) .
  • Activity : Piperazine-containing analogs are common in kinase inhibitors and neurotransmitter modulators.

6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine

  • Structure : Aryl-substituted pyridin-2-amine with a 3-methoxyphenyl group.
  • Properties : Higher lipophilicity (log P ~2.5 estimated) due to the aromatic ring, favoring CNS penetration but risking metabolic instability .
  • Synthesis : Synthesized via Buchwald-Hartwig coupling, a method adaptable to the target compound’s oxepane-substituted variant .

Table 1: Comparative Analysis of Pyridin-2-amine Derivatives

Compound Substituent Molecular Weight (g/mol) Estimated log P Key Properties/Biological Relevance
This compound Oxepane (7-membered ring) 224.25* ~2.1 Enhanced lipophilicity and steric bulk vs. oxane
3-Fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine Oxane (6-membered ring) 210.25 ~1.8 Higher solubility, reduced flexibility
3-Fluoro-N-(2-methoxyethyl)pyridin-2-amine Methoxyethyl chain 184.21 ~1.2 Improved solubility, limited steric hindrance
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine Piperazine 221.30 ~1.5 Basic nitrogen enhances target binding
6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine 3-Methoxyphenyl 232.25 ~2.5 High lipophilicity, aryl interactions

*Estimated based on structural similarity.

Key Observations :

Lipophilicity : The oxepane group in the target compound likely increases log P compared to smaller substituents (e.g., methoxyethyl) but remains lower than aromatic analogs. This balance may optimize blood-brain barrier penetration and metabolic stability .

Synthetic Accessibility : Buchwald-Hartwig amination and alkylation protocols (as in and ) are adaptable for synthesizing the target compound, though oxepan-4-amine starting materials may require specialized routes .

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